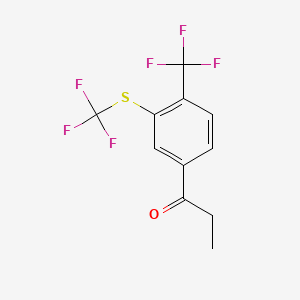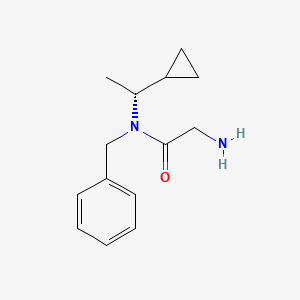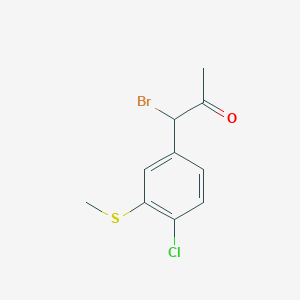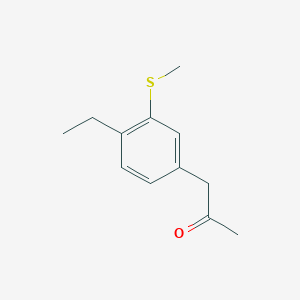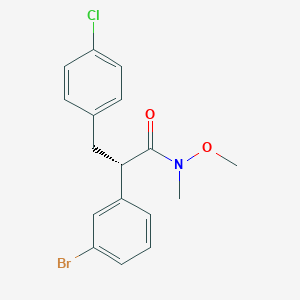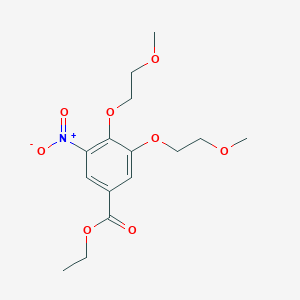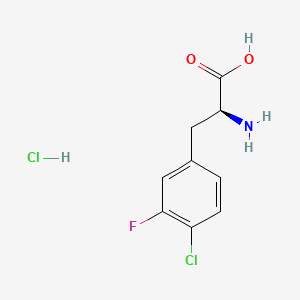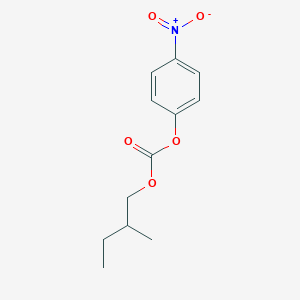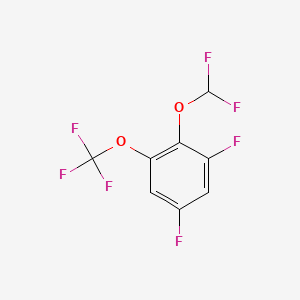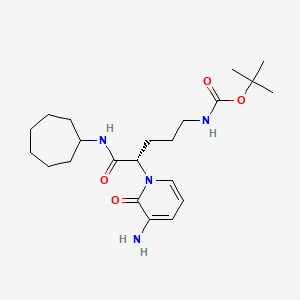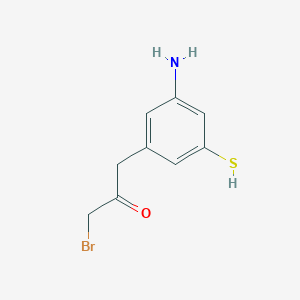
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one typically involves the reaction of 3-amino-5-mercaptophenyl derivatives with bromopropanone under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the mercapto group, followed by the addition of bromopropanone to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used under mild conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Applications De Recherche Scientifique
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one involves its interaction with biological molecules through its reactive functional groups. The amino and mercapto groups can form covalent bonds with target proteins, leading to inhibition of enzyme activity. Additionally, the bromopropanone moiety can undergo nucleophilic attack, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-mercapto-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a bromopropanone moiety.
3-Amino-5-mercapto-1,2,4-thiadiazole: Contains a thiadiazole ring and exhibits similar reactivity.
3-Amino-5-mercapto-1,2,4-oxadiazole: Contains an oxadiazole ring and is used in similar applications.
Uniqueness
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-2-one is unique due to the presence of the bromopropanone moiety, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H10BrNOS |
|---|---|
Poids moléculaire |
260.15 g/mol |
Nom IUPAC |
1-(3-amino-5-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-8(12)2-6-1-7(11)4-9(13)3-6/h1,3-4,13H,2,5,11H2 |
Clé InChI |
CIVGJRRAWJQQCV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)S)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


